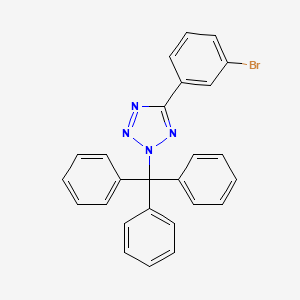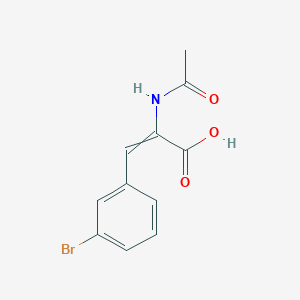
2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- is a synthetic organic compound with a complex structure. It is characterized by the presence of a propenoic acid moiety, an acetylamino group, and a bromophenyl group. The (2Z)- configuration indicates the specific geometric isomer of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, a phenyl derivative, undergoes bromination to introduce the bromine atom at the desired position on the aromatic ring.
Acetylation: The brominated intermediate is then acetylated to introduce the acetylamino group.
Propenoic Acid Formation: The final step involves the formation of the propenoic acid moiety through a series of reactions, including condensation and isomerization to achieve the (2Z)- configuration.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The bromine atom on the aromatic ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein interactions due to its specific functional groups.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions. The propenoic acid moiety can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-Propenoic acid, 2-(amino)-3-(3-bromophenyl)-, (2Z)-
- **2-Propenoic acid, 2-(acetylamino)-3-(4-bromophenyl)-, (2Z)-
- **2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)-
Uniqueness
The uniqueness of 2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- lies in its specific combination of functional groups and geometric configuration. The presence of the bromine atom at the 3-position of the phenyl ring, along with the (2Z)- configuration, imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
186803-03-2 |
|---|---|
Molecular Formula |
C11H10BrNO3 |
Molecular Weight |
284.11 g/mol |
IUPAC Name |
2-acetamido-3-(3-bromophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10BrNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14)(H,15,16) |
InChI Key |
HSTHWJSAQFEPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=CC=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)

![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)

![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
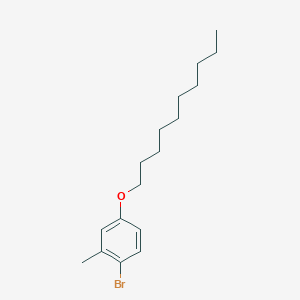
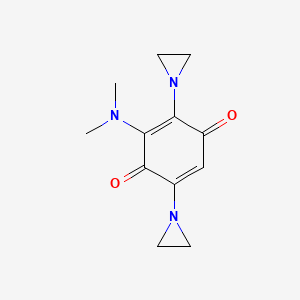
![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
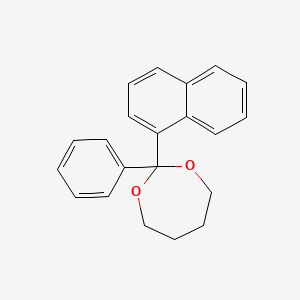
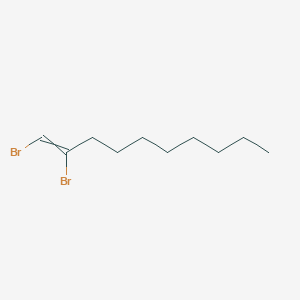

![1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one](/img/structure/B12552191.png)
